molecular formula C10H14O B14668778 3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one CAS No. 41718-12-1

3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one

Cat. No.: B14668778
CAS No.: 41718-12-1
M. Wt: 150.22 g/mol
InChI Key: QKTXXUBPGGXPCJ-UHFFFAOYSA-N
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Description

3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one: is an organic compound with a unique structure that places it within the class of naphthalenones This compound is characterized by its hexahydro configuration, indicating the presence of six hydrogen atoms added to the naphthalene ring system, resulting in a partially saturated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalen-1(2H)-one under high pressure and in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically requires conditions of elevated temperature and pressure to ensure complete hydrogenation of the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with a hydrogenation catalyst, allowing for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further saturate the compound, converting it into fully hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can introduce functional groups into the naphthalenone ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated naphthalenone derivatives.

    Substitution: Formation of halogenated or nitrated naphthalenone derivatives.

Scientific Research Applications

3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

3,5,6,7,8,8a-Hexahydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and degree of saturation. The unique hexahydro configuration of this compound distinguishes it from these related compounds, potentially leading to different chemical reactivity and biological activity.

Properties

CAS No.

41718-12-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,5,6,7,8,8a-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h5,9H,1-4,6-7H2

InChI Key

QKTXXUBPGGXPCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CCCC(=O)C2C1

Origin of Product

United States

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